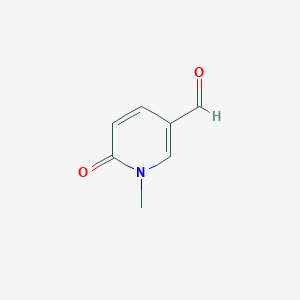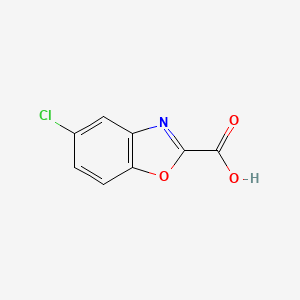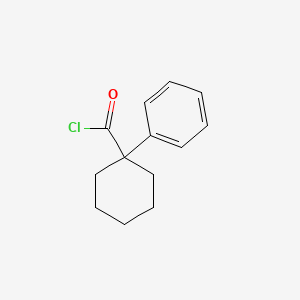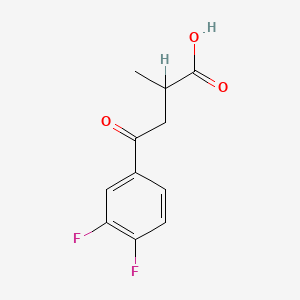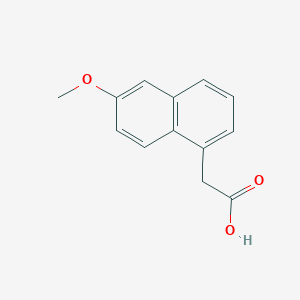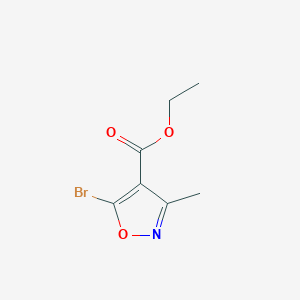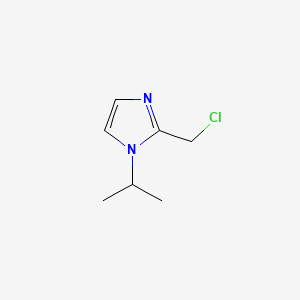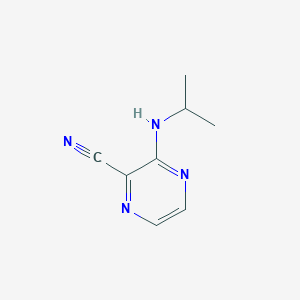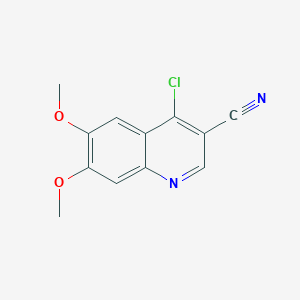
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Overview
Description
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a light brown powder . It can be used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. The raw material, 3,4-dimethoxyaniline, is nitrified to obtain an aniline compound. This compound is then reduced using iron powder. The resulting product is cyclized with Ethyl chloroformate under Feldalat NM conditions to prepare 4-hydroxyquinoline compounds. Finally, these compounds are chlorinated through three Chlorethoxyfos to obtain 4-chloro-6,7-dimethoxy-quinoline .Molecular Structure Analysis
The molecular formula of this compound is C12H9ClN2O2 . The InChI code for this compound is 1S/C12H9ClN2O2/c1-16-10-3-8-9 (4-11 (10)17-2)15-6-7 (5-14)12 (8)13/h3-4,6H,1-2H3 .Chemical Reactions Analysis
4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile is used as a reactant in the synthesis of Src kinase activity inhibitors .Physical And Chemical Properties Analysis
This compound has a molecular weight of 248.67 . It is a solid at room temperature . The melting point ranges from 220 to 230 degrees Celsius .Scientific Research Applications
Spectroscopic Characterization and NLO Properties
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is examined for its spectroscopic characteristics and nonlinear optical (NLO) properties. Detailed DFT and TD-DFT/PCM calculations are performed to understand its molecular structure and spectroscopic behavior. This includes FT-IR, NMR, and UV–Vis absorption and fluorescence emission spectral measurements. These properties suggest potential applications in biological studies and corrosion inhibition (Wazzan, Al-Qurashi & Faidallah, 2016).
Photovoltaic Properties
The photovoltaic properties of this compound derivatives are significant. These properties are utilized in the fabrication of organic–inorganic photodiodes. Studies on these derivatives reveal their potential in enhancing the performance of photodiodes, which is crucial for solar energy applications (Zeyada, El-Nahass & El-Shabaan, 2016).
Src Kinase Inhibitory Activity
This compound and its derivatives have been identified as Src kinase inhibitors. Such inhibitors are crucial in cancer research, as they play a significant role in blocking the kinase activity of Src, a protein involved in the proliferation of cancer cells. This points to potential therapeutic applications in oncology (Boschelli et al., 2001).
Structural and Optical Properties for Thin Films
The compound's derivatives are studied for their structural and optical properties, especially when formed into thin films. These properties are important for applications in materials science, particularly in the development of new materials with specific optical characteristics (Zeyada, El-Nahass & El-Shabaan, 2016).
Corrosion Inhibition
Research indicates that quinoline derivatives, including this compound, are effective as corrosion inhibitors. This is significant for the protection of metals and alloys in various industrial applications, particularly in harsh chemical environments (Singh, Srivastava & Quraishi, 2016).
Computational Studies on Corrosion Inhibition
Further computational studies on the corrosion inhibition performance of novel quinoline derivatives against iron corrosion highlight the compound's potential in protective coatings and anti-corrosion treatments (Erdoğan et al., 2017).
Antitumor Activities
Certain derivatives of this compound demonstrate promising antitumor activities. This aspect is crucial for the development of new anticancer drugs and treatments (El-Agrody et al., 2012).
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a synthetic compound used as an intermediate in the preparation of antineoplastic drugs
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the target’s function .
Biochemical Pathways
Given its use as an intermediate in the synthesis of antineoplastic drugs, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
As an intermediate in the synthesis of antineoplastic drugs, it may contribute to the overall therapeutic effects of these drugs, such as inhibiting tumor growth and inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions under which the compound is stored and used .
Safety and Hazards
Future Directions
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is used as an intermediate for the synthesis of various pharmaceutical and biologically active compounds . It is used for the preparation of Tivozanib and Cabozantinib, which act as anticancer agents . This suggests that it may have potential applications in the development of new anticancer drugs.
Biochemical Analysis
Biochemical Properties
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as Src kinase, which is involved in cell signaling pathways . The compound’s interaction with Src kinase results in the inhibition of its activity, thereby affecting downstream signaling processes. Additionally, this compound has shown potential in inhibiting epidermal growth factor receptor kinase, which is essential for cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src kinase by this compound leads to altered cell signaling, which can result in reduced cell proliferation and increased apoptosis . Furthermore, its impact on epidermal growth factor receptor kinase can lead to changes in gene expression patterns, affecting cellular responses to growth signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Src kinase, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Similarly, the binding of this compound to epidermal growth factor receptor kinase results in the inhibition of its activity, affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can influence the compound’s overall efficacy and toxicity. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOMVBFQJAMCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442158 | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
214470-55-0 | |
| Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile in the synthesis of dibenzo[c,f]-2,7-naphthyridine ring systems?
A1: this compound serves as a key starting material in the synthesis of dibenzo[c,f]-2,7-naphthyridine derivatives []. It reacts with 2-methyl-benzene-1,3-diamine, ultimately forming the desired dibenzo[c,f]-2,7-naphthyridine ring system. This reaction was significantly optimized through Design of Experiments (DOE) to achieve higher yields [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)
